molecular formula C24H20F3N3O2S B304018 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B304018
M. Wt: 471.5 g/mol
InChI Key: BTIZWZMLVWKDAI-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide, also known as compound X, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. Specifically, 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the potential of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X in lab experiments is its high potency and selectivity for certain enzymes and proteins, which allows for more precise and targeted studies. However, one of the limitations of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X, including its potential as a therapeutic agent for the treatment of various cancers and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X and its potential interactions with other drugs and 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamides. Finally, the development of more efficient and cost-effective synthesis methods for 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X could also facilitate its use in scientific research.
Conclusion
In conclusion, 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X is a synthetic 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X involves several steps, and it has been extensively studied for its potential applications in medicinal chemistry. The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X involves its ability to inhibit the activity of certain enzymes and proteins, and it has been shown to have significant biochemical and physiological effects. While there are advantages and limitations to using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X in lab experiments, there are several future directions for its study that could lead to significant advancements in scientific research.

Synthesis Methods

The synthesis method of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X involves several steps, including the reaction of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine with 4-methoxyphenyl magnesium bromide, followed by the reaction of the resulting 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide with 4-ethylphenyl isocyanate. The final step involves the reaction of the resulting 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide with thiol to obtain 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide X is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide

Molecular Formula

C24H20F3N3O2S

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H20F3N3O2S/c1-3-15-4-8-17(9-5-15)29-22(31)14-33-23-19(13-28)20(24(25,26)27)12-21(30-23)16-6-10-18(32-2)11-7-16/h4-12H,3,14H2,1-2H3,(H,29,31)

InChI Key

BTIZWZMLVWKDAI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N

Origin of Product

United States

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